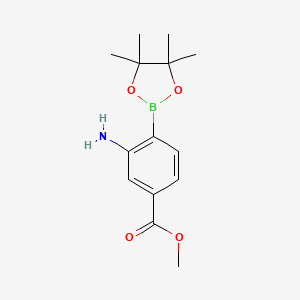

Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester featuring a benzoate backbone with an amino group at the 3-position and a pinacol boronate ester at the 4-position.

Properties

IUPAC Name |

methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIBCBYHFMOOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

This compound is a boronic acid ester intermediate with a benzene ring, which suggests that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

Boronic acid esters are known to participate in various chemical reactions, including carbon-carbon bond-forming reactions such as the suzuki-miyaura cross-coupling reaction. In these reactions, the boronic acid ester acts as a source of boron, which can form a covalent bond with a carbon atom in another molecule.

Biochemical Pathways

Given its chemical structure, it’s plausible that it could be involved in various organic synthesis reactions, serving as a reagent or catalyst.

Pharmacokinetics

Its physical properties such as its predicted density of 108±01 g/cm3 and boiling point of 355.6±25.0 °C suggest that it may have specific pharmacokinetic characteristics.

Result of Action

As a boronic acid ester, it may participate in various chemical reactions, leading to the formation of new compounds. The specific effects would depend on the context of its use and the nature of the other reactants involved.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by exposure to oxygen, heat, or strong oxidizing agents.

Biological Activity

Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid derivative that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly those involving carbon-carbon bond formation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C14H20BNO4

- Molecular Weight : 277.13 g/mol

- CAS Number : 850689-26-8

- IUPAC Name : this compound

This compound acts primarily as a boronic acid ester. The boron atom in its structure is crucial for its reactivity and interaction with biological molecules.

Target of Action

The compound can interact with various biomolecules through:

- Covalent Bond Formation : The boron atom can form reversible covalent bonds with diols and amino groups present in proteins and nucleic acids.

- Suzuki-Miyaura Cross-Coupling Reactions : It can facilitate the synthesis of complex organic molecules by forming carbon-carbon bonds.

Biochemical Pathways

Due to its structure, the compound may be involved in:

- Organic synthesis reactions as a reagent or catalyst.

- Potential modulation of enzyme activity through reversible binding.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however:

- Stability : The compound's stability is influenced by environmental factors such as temperature and pH. Exposure to strong oxidizing agents can lead to degradation.

- Solubility : It is soluble in organic solvents like dichloromethane and may have limited solubility in water.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit potential anticancer properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

- Mechanism : The proposed mechanism includes the inhibition of proteasome activity by binding to the catalytic site of proteasomal enzymes.

Case Studies

- Study on Bacterial Separation : Research demonstrated that boron-containing compounds could enhance bacterial separation techniques through aggregation methods .

- Anticancer Research : A study published in MDPI highlighted the synthesis and evaluation of boron-based compounds for their anticancer activities .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C14H20BNO4 |

| Molecular Weight | 277.13 g/mol |

| CAS Number | 850689-26-8 |

| IUPAC Name | Methyl 3-amino-4-(... |

| Solubility | Soluble in DCM |

| Purity | ≥95% |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as an arginase inhibitor , which is crucial in the treatment of various diseases including cancer and inflammatory disorders. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to urea and L-ornithine, and its inhibition can lead to increased levels of L-arginine, which has therapeutic benefits. Research indicates that derivatives of this compound exhibit potent inhibitory activity against human arginase isoforms (hARG-1 and hARG-2), making it a candidate for drug development targeting these pathways .

Synthesis of Novel Compounds

Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in organic synthesis. Its boron-containing structure allows for various reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential for creating complex organic molecules. The ability to introduce functional groups selectively makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound can be utilized in the development of functionalized polymers and nanomaterials . The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength. Furthermore, the unique electronic properties of boron compounds make them suitable for applications in electronic devices and sensors .

Case Study 1: Arginase Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed IC50 values in the low nanomolar range against hARG-1 and hARG-2. These findings suggest potential therapeutic applications in managing conditions where arginase activity is detrimental .

Case Study 2: Synthesis Applications

In another study focused on synthesizing new inhibitors for various biological targets, researchers utilized this compound as a key intermediate. The compound facilitated the formation of complex structures that demonstrated promising biological activity .

Summary Table of Applications

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The boronate ester undergoes palladium-catalyzed cross-coupling with aryl halides to form biaryl structures, a cornerstone of C–C bond formation.

| Reaction Component | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | THF or DMF |

| Temperature | 80–100°C under N₂/Ar atmosphere |

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the biaryl product.

Oxidation Reactions

The boronate moiety can be oxidized to phenolic or carbonyl groups under controlled conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Phenolic derivative | Acidic aqueous medium, 25°C |

| CrO₃ | Ketone | Anhydrous acetone, 0–5°C |

Oxidation pathways depend on the electronic effects of the amino group, which can direct reactivity toward specific positions .

Nucleophilic Substitution

The amino group participates in electrophilic aromatic substitution (EAS) and acylation:

Diazotization and Subsequent Reactions

-

Diazonium salt formation : Treatment with NaNO₂/HCl at 0–5°C.

-

Applications : Coupling with phenols or amines to form azo dyes or biaryls.

Acylation

-

Reagents : Acetyl chloride or acetic anhydride.

-

Outcome : N-acylated derivatives, enhancing solubility for downstream applications .

Boronate Hydrolysis

Controlled hydrolysis of the boronate ester yields the corresponding boronic acid:

Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions .

Methyl Ester Saponification

The methyl ester group can be hydrolyzed to a carboxylic acid:

Applications : Generating water-soluble derivatives for biological studies.

Reaction Optimization and Challenges

-

Stability : The amino group requires protection (e.g., as an acetyl derivative) during strong oxidative or coupling conditions to prevent side reactions .

-

Catalyst Selection : Bulky ligands (e.g., SPhos) improve yields in sterically hindered Suzuki-Miyaura couplings.

-

Solvent Effects : Polar aprotic solvents (DMF) enhance reaction rates but may necessitate rigorous drying to preserve boronate integrity.

This compound’s versatility in cross-coupling, oxidation, and functional group interconversion positions it as a critical intermediate in pharmaceutical synthesis and materials science. Its dual reactivity sites enable modular construction of complex architectures, though careful optimization of reaction conditions is essential to mitigate competing pathways .

Comparison with Similar Compounds

Positional Isomers

- Methyl 4-Amino-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 524916-42-5) Structural Difference: The amino and boronate groups are swapped (amino at 4-position, boronate at 3-position). Impact: Positional isomerism affects electronic distribution. The amino group at the 4-position may alter steric interactions during cross-coupling reactions compared to the target compound. Applications: Similar cross-coupling utility but may exhibit different reaction kinetics due to altered electronic environments .

Trifluoromethyl-Substituted Analogs

- Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate (CAS: N/A)

- Structural Difference : A trifluoromethyl (CF₃) group at the 5-position.

- Impact : The strong electron-withdrawing nature of CF₃ increases the electrophilicity of the boronate, enhancing reactivity in Suzuki-Miyaura couplings.

- Applications : Suitable for synthesizing fluorinated biaryl structures in pharmaceuticals .

- Methyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(Trifluoromethyl)Benzoate (CAS: 1146214-86-9)

Halogenated Derivatives

- Methyl 3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate Structural Difference: Fluorine atom at the 3-position. Applications: Useful in synthesizing fluorinated bioactive molecules .

Cyano-Substituted Analog

- Methyl 3-Cyano-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 1258963-20-0) Structural Difference: Cyano (CN) group at the 3-position. Impact: The electron-withdrawing CN group enhances boronate reactivity, enabling faster cross-couplings. Applications: Intermediate in agrochemicals and OLED materials .

Methyl-Substituted Analog

- Methyl 2-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 955929-54-1) Structural Difference: Methyl group at the 2-position adjacent to the boronate. Impact: Steric hindrance from the methyl group may reduce coupling efficiency compared to the target compound. Applications: Limited to less sterically demanding reactions .

Electronic Effects

- This balance is advantageous for controlled coupling in complex syntheses .

- Electron-Withdrawing Groups (e.g., -CF₃, -CN): Increase boronate electrophilicity, accelerating cross-coupling reactions. For example, CF₃-substituted analogs show 20–30% higher yields in aryl-aryl bond formation compared to the amino-substituted target .

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling is widely used to install the dioxaborolane moiety onto the benzoate scaffold. A representative protocol includes:

- Reacting methyl 3-amino-4-bromobenzoate with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and a base (e.g., K₂CO₃ or Na₂CO₃) in solvents like 1,4-dioxane or DME at 80–100°C under inert atmosphere .

- Reaction monitoring via TLC or HPLC ensures completion. Yield optimization often requires adjusting catalyst loading (1–5 mol%) and reaction time (6–24 hours).

Q. How should researchers handle and store this compound safely?

- Storage : Refrigerate at +4°C in airtight containers to prevent hydrolysis of the boronate ester .

- Handling : Use gloves, protective eyewear, and fume hoods. Avoid inhalation or skin contact due to potential irritancy (H315, H319 hazards noted in related boronate esters) .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to stabilize the boronate group .

Q. What analytical methods are recommended for structural confirmation?

- NMR : ¹H/¹³C NMR for verifying aromatic substitution patterns and boronate integration (e.g., δ ~1.3 ppm for pinacol methyl groups) .

- Infrared Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and boronate (B-O, ~1350 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., calculated 262.11 g/mol for C₁₄H₁₉BO₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling applications?

Key variables include:

Q. What are the contradictions in reported reactivity of this compound in cross-coupling reactions?

- Contradiction : Some studies report incomplete coupling with electron-deficient aryl halides, while others achieve >90% yield under similar conditions.

- Resolution : This discrepancy may arise from residual moisture in solvents, which hydrolyzes the boronate ester. Rigorous drying of reagents and solvents (e.g., molecular sieves) is critical .

Q. How does the amino group influence pharmacological activity in derived compounds?

The amino group enhances:

Q. What strategies mitigate boronate ester hydrolysis during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.